molecular formula C10H7N3O4 B14365856 4,6-Dinitronaphthalen-1-amine CAS No. 90765-72-3

4,6-Dinitronaphthalen-1-amine

Cat. No.: B14365856
CAS No.: 90765-72-3
M. Wt: 233.18 g/mol
InChI Key: BQJJQMSZJQQLPD-UHFFFAOYSA-N
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Description

4,6-Dinitronaphthalen-1-amine is a nitro-substituted naphthalene derivative of significant interest in advanced materials research. This compound belongs to the class of nitroaromatic compounds (NACs), which are characterized by strong electron-withdrawing nitro groups. These groups make the compound highly electron-deficient, a property that is exploited in the development of charge-transfer complexes . Such complexes are fundamental in creating new analytical methods, for instance, in the spectrophotometric analysis of pharmaceuticals like quinolones and cephalosporins, where the amine acts as an electron acceptor . The structural framework of dinitro-substituted naphthalenes has also been investigated for the synthesis of next-generation energetic materials and novel BN-aromatics, highlighting the value of this compound in exploratory chemical synthesis . Researchers value this compound for its potential application in organic semiconductors and light-emitting materials, as the introduction of nitro groups can significantly alter the electron density and aromaticity of the naphthalene core, thereby tuning its electronic properties . As a reagent, it may also serve as a key precursor in the synthesis of azo dyes and other complex organic molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90765-72-3

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

4,6-dinitronaphthalen-1-amine

InChI

InChI=1S/C10H7N3O4/c11-9-3-4-10(13(16)17)8-5-6(12(14)15)1-2-7(8)9/h1-5H,11H2

InChI Key

BQJJQMSZJQQLPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

Chemical Reactivity and Advanced Reaction Pathways of 4,6 Dinitronaphthalen 1 Amine

Reactivity of the Amino Group

The amino group (-NH₂) in 4,6-Dinitronaphthalen-1-amine is a primary aromatic amine. The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the molecule. However, the nucleophilicity of this amino group is significantly modulated by the electronic effects of the substituents on the naphthalene (B1677914) ring.

The two nitro groups (-NO₂) are powerful electron-withdrawing groups due to both resonance and inductive effects. These groups pull electron density away from the naphthalene ring system. This electron-withdrawing effect is transmitted to the amino group, thereby decreasing the electron density on the nitrogen atom. As a result, the lone pair on the nitrogen is less available for donation to an electrophile, leading to a reduction in the nucleophilicity of the primary amine compared to aniline (B41778) or 1-naphthylamine.

This reduced nucleophilicity has important implications for the reactivity of the amino group in reactions such as acylation, alkylation, and diazotization. Stronger reaction conditions or more reactive electrophiles may be required to achieve these transformations compared to more electron-rich aromatic amines.

N-alkylation of primary amines involves the reaction with an alkylating agent, such as an alkyl halide or an alcohol, to form secondary and potentially tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.orgsioc-journal.cn The general reaction with an alkyl halide can be represented as:

R-NH₂ + R'-X → R-NH-R' + HX R-NH-R' + R'-X → R-N(R')₂ + HX R-N(R')₂ + R'-X → R-N(R')₃⁺X⁻

A significant challenge in the N-alkylation of primary amines is controlling the extent of alkylation to selectively obtain the mono-alkylated (secondary amine) or di-alkylated (tertiary amine) product. wikipedia.org The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a mixture of products. researchgate.net

For this compound, the reduced nucleophilicity of the primary amine can potentially offer better control over mono-alkylation, as the resulting secondary amine might not be significantly more reactive, especially if the alkyl group is bulky.

Modern catalytic methods have been developed to achieve selective N-alkylation. For instance, late transition metal complexes, such as those of cobalt, can catalyze the N-alkylation of amines with alcohols, which are considered green alkylating agents as water is the only byproduct. sioc-journal.cnnih.gov Gold clusters have also been shown to catalyze the one-pot N-alkylation of primary amines to secondary amines. d-nb.info These catalytic systems often operate via a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then forms an imine with the amine, followed by hydrogenation of the imine to the secondary amine. nih.gov

The choice of reaction conditions, such as the stoichiometry of the reactants, the nature of the catalyst, and the solvent, is crucial for controlling the product distribution in N-alkylation reactions. researchgate.net

Electron Donor-Acceptor Interactions and Charge Transfer Phenomena

Charge transfer (CT) complexes, also known as electron donor-acceptor (EDA) complexes, are formed through the association of an electron-donating molecule with an electron-accepting molecule. wikipedia.org This interaction involves a partial transfer of electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov

The stability of the charge transfer complex is related to the ionization potential of the donor and the electron affinity of the acceptor. wikipedia.org A variety of electron donors, such as polycyclic aromatic hydrocarbons (e.g., anthracene, pyrene), aromatic amines, and tetrathiafulvalene (B1198394) derivatives, can form CT complexes with nitroaromatic acceptors. nih.govmdpi.com The formation of these complexes is often driven by π-π stacking interactions between the aromatic systems of the donor and acceptor molecules. wikipedia.org

The stoichiometry of these complexes is frequently found to be 1:1, as determined by methods like Job's plot and photometric titrations. researchgate.netijcce.ac.ir

A key piece of evidence for the formation of a charge transfer complex is the appearance of a new, broad absorption band in the electronic spectrum (UV-Vis) of a solution containing both the donor and acceptor molecules. mdpi.comnih.gov This new band is located at a longer wavelength (lower energy) than the absorption bands of the individual components and is referred to as the charge transfer (CT) band. ijcce.ac.ir

The energy of the CT band (E_CT) is related to the ionization potential of the donor (I_D) and the electron affinity of the acceptor (E_A). The appearance of this band corresponds to the electronic transition from the ground state of the complex to an excited state where the electron has been more fully transferred from the donor to the acceptor.

The characteristics of the CT band, such as its position (λ_max) and intensity, can be influenced by the polarity of the solvent. researchgate.net In some cases, the stability of the charge transfer complex is higher in less polar solvents. researchgate.net

Spectroscopic parameters for the charge transfer complex, such as the formation constant (K_CT) and the molar extinction coefficient (ε_CT), can be determined using spectrophotometric methods, for example, by applying the Benesi-Hildebrand equation to a series of solutions with varying donor and acceptor concentrations. ijcce.ac.ir These parameters provide quantitative information about the stability and strength of the charge transfer interaction.

The formation of charge transfer complexes can also be studied using other spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which can provide further insights into the structural and electronic changes that occur upon complexation. researchgate.net

Mechanistic Investigations and Kinetic Studies of 4,6 Dinitronaphthalen 1 Amine Transformations

Kinetic Analysis of Reaction Rates

Specific kinetic data, including the determination of rate-determining steps and quantitative rate constants for the transformations of 4,6-Dinitronaphthalen-1-amine, are not available in the reviewed literature.

While multi-step reactions involving nucleophilic aromatic substitution are common for dinitro-activated naphthalene (B1677914) systems, mdpi.comsaskoer.calibretexts.orgunizin.org no studies specifically identifying the rate-determining steps for reactions of this compound have been found. In analogous 2,4-dinitro systems, the rate-determining step is often found to be the base-catalyzed deprotonation of the intermediate complex or, less commonly, the departure of the leaving group. scirp.orgresearchgate.net

Quantitative reaction rate constants for the aminolysis or substitution reactions of this compound are not documented in the available scientific papers. For comparison, rate constants for related compounds like 1-dialkylamino-2,4-dinitronaphthalenes have been measured under various conditions. oup.comoup.com

Base Catalysis in Aminolysis and Substitution Reactions

The catalytic effect of bases in the transformation of nitroaromatic compounds is a well-studied phenomenon. youtube.comnumberanalytics.com However, specific research into the catalytic mechanisms for this compound is absent from the literature reviewed.

A specific base catalysis mechanism, where the rate-limiting step is the deprotonation of the zwitterionic intermediate by a base, has been established for many nucleophilic aromatic substitution reactions of related dinitroaromatic compounds. unilag.edu.ngresearchgate.net There is no specific evidence or data to confirm or describe this mechanism for this compound.

The Specific Base-General Acid (SB-GA) pathway, where the conjugate acid of the base catalyst facilitates leaving group departure, has been identified in the aminolysis of certain activated ethers. unilag.edu.ng No studies proposing or providing evidence for this pathway in reactions of this compound were found.

Differentiating between catalytic pathways typically involves detailed kinetic studies, including analyzing the effect of the concentration of the base and its conjugate acid on the reaction rate. unilag.edu.ngresearchgate.net As no such kinetic data is available for this compound, a discussion on the differentiation between these mechanisms for this specific compound cannot be provided.

Proton Transfer Processes in Reaction Intermediates

Research on compounds analogous to this compound, such as phenyl 1-(2,4-dinitronaphthyl) ether, reveals that proton transfer can be the rate-limiting step. uchile.cl In the reaction of phenyl 1-(2,4-dinitronaphthyl) ether with various aniline (B41778) derivatives in dimethyl sulfoxide (B87167) (DMSO), the reaction is catalyzed by a second molecule of the amine. This observation is consistent with a mechanism where the second amine molecule acts as a base to deprotonate the zwitterionic intermediate, and this proton transfer is the slow step of the reaction. uchile.cl This process, known as a rate-limiting proton transfer (RLPT) mechanism, is a common feature in SNAr reactions where the leaving group is not exceptionally labile. uchile.cl

Studies on other activated systems, like phenyl 2,4,6-trinitrophenyl ethers reacting with aniline, further support the significance of rate-limiting proton transfer from the zwitterionic intermediate. unilag.edu.ng The observation of base catalysis in these reactions is attributed to this deprotonation step. unilag.edu.ng For reactions involving primary amines, such as the amino group present in this compound if it were acting as a nucleophile, or reacting with another amine, the formation of a zwitterionic intermediate and a subsequent, potentially rate-limiting, proton transfer is a highly probable mechanistic feature. dur.ac.uk

Solvent Effects on Reaction Mechanisms and Kinetics

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and even the operative mechanism. This is particularly true for reactions involving polar or charged intermediates, as is the case in the transformations of dinitronaphthalene derivatives.

The choice of solvent can influence the stability of the reactants, transition states, and intermediates, thereby altering the energy barriers of the reaction steps. In the context of SNAr reactions of dinitronaphthalene compounds, polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile (B52724) are frequently used. These solvents are capable of solvating charged species, which can stabilize the zwitterionic and anionic intermediates formed during the reaction.

For instance, in the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, a study across a range of aprotic solvents demonstrated that the reaction is subject to base catalysis in most solvents, indicating a rate-limiting proton transfer. rsc.org However, in solvents that are good hydrogen-bond donors, the catalysis was less significant, suggesting that the solvent itself can assist in stabilizing the transition state for leaving group expulsion. rsc.org This highlights the dual role of the solvent in both solvating charged species and potentially participating directly in the reaction mechanism.

The effect of solvent polarity on reaction rates can be significant. In the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine, the rate constant was found to be significantly different in various organic solvents. uchile.cl For example, the reaction is much faster in N,N-dimethylformamide (N,N-DMF) compared to acetonitrile, ethanol, or water, demonstrating the strong influence of the solvent environment on reactivity. uchile.cl This dependence is attributed to the solvent's ability to stabilize the transition state of the rate-determining step.

The data in the table below, from a study on the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine, illustrates the magnitude of solvent effects on the second-order rate constant (k2). While not directly for this compound, it provides a clear example of how solvent choice can dramatically alter reaction kinetics in a related system.

Effect of Solvent on the Second-Order Rate Constant (k2) for the Reaction of 2,4-Dinitrobenzenesulfonyl Chloride with Propylamine at 25°C uchile.cl
Solventk2 (M-1s-1)
N,N-Dimethylformamide (DMF)Value not explicitly provided in the abstract, but stated as the fastest
Acetonitrile (MeCN)Slower than DMF by a factor of 2.5
EthanolSlower than DMF by a factor of 20
WaterSlower than DMF by a factor of 98

This data underscores the critical role of the solvent in modulating the reactivity of nitroaromatic compounds with amines. For transformations involving this compound, it is expected that polar aprotic solvents would facilitate reactions by stabilizing the charged intermediates, while the specific rates would be highly dependent on the solvent's polarity, hydrogen-bonding capabilities, and basicity.

Theoretical and Computational Chemistry Approaches to 4,6 Dinitronaphthalen 1 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a prominent computational method for investigating the electronic structure and properties of molecules. researchgate.net It is particularly effective for predicting molecular geometries, vibrational frequencies, and various reactivity parameters. chemrxiv.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. rsc.org

The reactivity and stability of a chemical compound are fundamentally linked to its electronic structure. DFT calculations are widely used to determine key parameters that describe a molecule's propensity to react. While specific DFT studies on the 4,6-Dinitronaphthalen-1-amine isomer are not extensively available in the reviewed scientific literature, research on the closely related isomer, 2,4-Dinitronaphthalen-1-amine, provides a strong illustrative basis for how these computational approaches are applied to this class of compounds. researchgate.net

Frontier Molecular Orbitals (FMOs)

The primary orbitals involved in chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as Frontier Molecular Orbitals (FMOs). irjweb.com The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, while the LUMO is the innermost empty orbital and represents the ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.commdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more polarizable and, therefore, more reactive. wuxibiology.com

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify and compare the reactivity of molecules. These descriptors are derived from conceptual DFT and provide a quantitative measure of different aspects of chemical reactivity. researchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). It indicates the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

Findings for the 2,4-Dinitronaphthalen-1-amine Isomer

A study on aryl 1-(2,4-dinitronaphthyl) amines using the B3LYP/6-311G(d,p) basis set provides calculated values for these reactivity descriptors. researchgate.net These findings illustrate the insights that can be gained for dinitronaphthalen-amine systems. The calculated energies for the frontier orbitals of an amine derivative of this isomer highlight the electronic characteristics. researchgate.net

Interactive Data Table: Frontier Molecular Orbital Energies for a 2,4-Dinitronaphthalen-1-amine Derivative

ParameterEnergy (eV)
EHOMO-6.84
ELUMO-3.19
Energy Gap (ΔE)3.65

Data sourced from a DFT study on a derivative of the 2,4-Dinitronaphthalen-1-amine isomer. researchgate.net

The relatively high HOMO-LUMO energy gap of 3.65 eV for this related compound suggests that it is a kinetically stable molecule. researchgate.net

The global reactivity descriptors calculated from these orbital energies further characterize the molecule's chemical behavior.

Interactive Data Table: Global Reactivity Descriptors for a 2,4-Dinitronaphthalen-1-amine Derivative

DescriptorValue (eV)
Ionization Potential (I)6.84
Electron Affinity (A)3.19
Electronegativity (χ)5.015
Chemical Hardness (η)1.825
Chemical Softness (S)0.274
Electrophilicity Index (ω)6.89

Data sourced from a DFT study on a derivative of the 2,4-Dinitronaphthalen-1-amine isomer. researchgate.net

These calculated descriptors provide a quantitative framework for predicting the stability and reactivity of dinitronaphthalen-amine compounds. The high electrophilicity index, for instance, points to the compound's capacity to act as a strong electrophile in reactions. researchgate.net Such computational studies are invaluable for understanding the fundamental chemical nature of these molecules, even when experimental data is scarce.

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